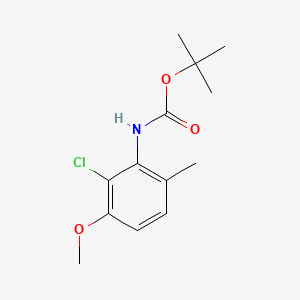
1-Methyl-1-propylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-propylhydrazine is an organic compound with the molecular formula C₄H₁₂N₂. It belongs to the class of hydrazines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylhydrazine can be synthesized through the reaction of 1-chloropropane with methylhydrazine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a strong base, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain optimal reaction conditions. The process is carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-1-propylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydrazones or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Hydrazones and oximes from oxidation reactions.
Simpler hydrazine derivatives from reduction reactions.
Substituted hydrazines from substitution reactions.
Aplicaciones Científicas De Investigación
1-Methyl-1-propylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Methyl-1-propylhydrazine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. It may also participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes and receptors that are involved in metabolic pathways.
Redox-sensitive proteins that play a role in cellular signaling.
Comparación Con Compuestos Similares
Phenylhydrazine
Ethylhydrazine
Methylhydrazine
Propiedades
Número CAS |
4986-49-6 |
|---|---|
Fórmula molecular |
C4H12N2 |
Peso molecular |
88.15 g/mol |
Nombre IUPAC |
1-methyl-1-propylhydrazine |
InChI |
InChI=1S/C4H12N2/c1-3-4-6(2)5/h3-5H2,1-2H3 |
Clave InChI |
JOFQXPUKJJQCPW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)




![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)



![1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B15359813.png)




